4-Phenylcyclohexanecarboxamide, also known as N-phenylcyclohexanecarboxamide, is an organic compound that belongs to the class of amides. It is characterized by a cyclohexane ring substituted with a phenyl group and a carboxamide functional group. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and materials science.
This compound can be classified under the category of aromatic amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. The structural formula can be represented as follows:
4-Phenylcyclohexanecarboxamide can be synthesized from various starting materials, including cyclohexylamine and phenyl isocyanate or benzoic acid derivatives .
The synthesis of 4-phenylcyclohexanecarboxamide can be achieved through several methods:
The molecular structure of 4-phenylcyclohexanecarboxamide consists of a cyclohexane ring bonded to a phenyl group and a carboxamide functional group. The key structural features include:
The compound's three-dimensional conformation can significantly influence its chemical behavior and interactions in biological systems.
4-Phenylcyclohexanecarboxamide participates in various chemical reactions typical of amides, including:
These reactions are crucial for modifying the compound for specific applications in drug development and material sciences.
The mechanism of action for 4-phenylcyclohexanecarboxamide primarily involves its interaction with biological targets, such as receptors or enzymes. The amide functional group allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity.
In pharmacological studies, compounds similar to 4-phenylcyclohexanecarboxamide have shown potential as inhibitors or modulators in various biochemical pathways, particularly in cancer research where they may affect cell proliferation pathways .
The physical properties of 4-phenylcyclohexanecarboxamide include:
Chemical properties include stability under normal conditions but susceptibility to hydrolysis under extreme pH levels.
4-Phenylcyclohexanecarboxamide has several applications in scientific research:
Research continues into optimizing its synthesis and enhancing its efficacy in targeted applications across multiple scientific domains.
4-Phenylcyclohexanecarboxamide represents a privileged scaffold in modern medicinal chemistry, characterized by a cyclohexane ring carboxamide-substituted at one carbon and phenyl-substituted at the para position. This stereochemically rich core enables diverse three-dimensional orientations of pharmacophoric elements, facilitating targeted interactions with biological macromolecules. Its significance stems from conformational adaptability—the cyclohexane chair-flip transitions and torsional flexibility of the carboxamide linker—allowing optimization of binding interactions across therapeutic targets. Contemporary research exploits this scaffold in oncology, neuroscience, and antiviral therapy, leveraging its synthetic tractability for structure-activity relationship (SAR) exploration and its compliance with drug-likeness parameters.
Systematic and Registry NomenclatureThe core structure follows IUPAC naming as 4-phenylcyclohexane-1-carboxamide, numerically assigning position 1 to the carboxamide group and position 4 to the phenyl substituent. This unambiguous naming differentiates it from isomeric frameworks like 1-phenylcyclohexane-4-carboxamide. Its CAS registry number (344812) provides a unique identifier critical for chemical database retrieval [2]. Medicinal chemistry adaptations include:
Structural Taxonomy and Conformational BehaviorThe scaffold’s bioactivity is governed by stereochemistry and conformational dynamics:
Table 1: Structural Taxonomy of 4-Phenylcyclohexanecarboxamide Derivatives
| Substituent Pattern | IUPAC Name Example | Bioactive Conformation | Therapeutic Relevance |
|---|---|---|---|
| N-(4-Functionalized-phenyl) | N-[4-(Hydrazinocarbonyl)phenyl]cyclohexanecarboxamide | Extended amide linkage | Anticancer scaffold [9] |
| 4-Phenyl with heteroaromatic | N-(4-(Cyanomethyl)phenyl)-2-isopropyl-5-methylcyclohexane-1-carboxamide | Chair w/ equatorial phenyl | Kinase inhibition [10] |
| Difluorinated cyclohexane | 4,4-Difluoro-N-{phenylpropyl}cyclohexanecarboxamide | Rigid chair w/ diequatorial F | CCR5 antagonism (Maraviroc) [7] |
Early Applications as Conformational ModulatorsInitial use of 4-phenylcyclohexanecarboxamide centered on its cycloaliphatic rigidity to constrain flexible pharmacophores. In GABAergic neurotherapeutics, cyclohexane replaced linear chains in gabapentin analogs to enforce bioactive conformations and improve blood-brain barrier penetration. Key milestones include:
Pharmacophore-Based Redesign for Target EngagementComputational modeling catalyzed rational optimization:
Table 2: Milestones in Pharmacophore Optimization of 4-Phenylcyclohexanecarboxamide
| Innovation Phase | Key Structural Modification | Impact on Drug Properties | Validated Targets |
|---|---|---|---|
| Conformational constraint | Trans-1,4-cyclohexane diastereomers | ↑ Metabolic stability; ↑ membrane permeability | GABA receptors [4] |
| Cycloalkyl linkers | Cyclopropyl-bridged carboxamides | ↑ Plasma/brain t~1/2~; ↑ microsomal stability | Mitofusin GTPases [3] |
| Electronic modulation | 4,4-Difluorocyclohexane carboxamide | ↓ Conformational flexibility; ↑ H-bond strength | CCR5 chemokine receptor [7] |
| N-substitution diversity | N-(Hetero)arylalkyl/heterocyclic groups | ↑ Target affinity; ↓ cytotoxicity | Topoisomerase/PI3Kα [1] |
Computational-Driven AdvancementsPharmacophore modeling transformed scaffold utilization:
Table 3: Computationally Modeled Targets for Scaffold Derivatives
| Target Protein | PDB ID | Key Binding Interactions | Biological Activity |
|---|---|---|---|
| CCR5 chemokine receptor | 4MBS | Carboxamide H-bond with Thr195; phenyl-π stacking with Trp248 | HIV-1 entry inhibition [7] |
| Topoisomerase I-DNA complex | 5ZRF | Amide carbonyl H-bond to Arg364; hydrophobic contact with Phe361 | DNA replication blockade [1] |
| Mitofusin GTPase | N/A | Trans-cyclohexanol OH and amide NH mimicking Val372/His380 | Mitochondrial fusion [3] |
This evolution underscores the scaffold’s versatility: once a conformational tool, now a precision framework for structure-based design across disease paradigms.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9